11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid is a chemical compound that features a pyrene moiety linked to an amino acid chain
Vorbereitungsmethoden
The synthesis of 11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid typically involves several steps:
Starting Materials: The synthesis begins with pyrene-2-carbaldehyde and 11-aminoundecanoic acid.
Condensation Reaction: The pyrene-2-carbaldehyde undergoes a condensation reaction with 11-aminoundecanoic acid in the presence of a suitable catalyst to form the Schiff base, this compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base to the corresponding amine.
Substitution: The compound can participate in substitution reactions where the pyrene moiety or the amino acid chain can be modified using appropriate reagents.
Wissenschaftliche Forschungsanwendungen
11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid has several applications in scientific research:
Chemistry: It is used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties. This makes it useful in studying molecular interactions and dynamics.
Biology: The compound can be used in bioimaging and as a fluorescent marker in biological systems.
Medicine: Research is being conducted to explore its potential as a drug delivery agent, leveraging its ability to interact with biological membranes.
Industry: It can be used in the development of advanced materials, such as sensors and optoelectronic devices, due to its unique structural and electronic properties.
Wirkmechanismus
The mechanism of action of 11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid involves its interaction with molecular targets through its pyrene moiety. The pyrene group can intercalate into biological membranes or DNA, allowing the compound to exert its effects. The Schiff base linkage provides a site for further chemical modifications, enabling the compound to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid can be compared with other similar compounds:
11-Aminoundecanoic acid: This compound is a precursor in the synthesis of this compound and is used in the production of Nylon-11.
Pyrene derivatives: Other pyrene-based compounds, such as pyrene-1-carboxylic acid and pyrene-2-carbaldehyde, share similar fluorescence properties but differ in their chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
850878-94-3 |
---|---|
Molekularformel |
C28H31NO2 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
11-(pyren-2-ylmethylideneamino)undecanoic acid |
InChI |
InChI=1S/C28H31NO2/c30-26(31)12-7-5-3-1-2-4-6-8-17-29-20-21-18-24-15-13-22-10-9-11-23-14-16-25(19-21)28(24)27(22)23/h9-11,13-16,18-20H,1-8,12,17H2,(H,30,31) |
InChI-Schlüssel |
CLXMKUMSJIAJJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=NCCCCCCCCCCC(=O)O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.